molecular formula C14H10N2O3 B14942759 2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B14942759
M. Wt: 254.24 g/mol
InChI Key: GYLZMEMUWZEOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with a furan ring and an amino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . This method is efficient and yields the desired compound under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include brominated derivatives, substituted chromenes, and other functionalized compounds depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The specific pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core, coupled with the furan ring and amino group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C14H10N2O3/c15-7-10-13(11-2-1-5-18-11)9-4-3-8(17)6-12(9)19-14(10)16/h1-6,13,17H,16H2

InChI Key

GYLZMEMUWZEOCQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.